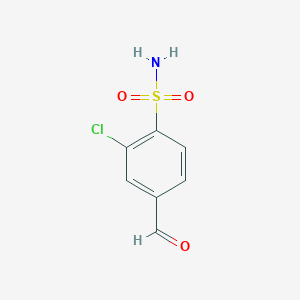

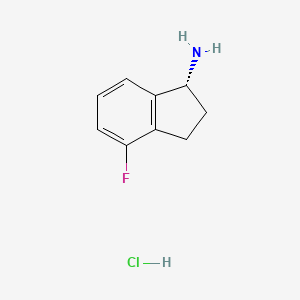

![molecular formula C14H12ClF3N4OS B1489504 N-(4-chlorophenyl)-2-{[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]carbonyl}hydrazinecarbothioamide CAS No. 1656294-82-4](/img/structure/B1489504.png)

N-(4-chlorophenyl)-2-{[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]carbonyl}hydrazinecarbothioamide

Overview

Description

The compound contains several functional groups, including a chlorophenyl group, a trifluoromethyl group, a pyrrole ring, a carbonyl group, a hydrazine group, and a thioamide group. These groups could potentially give the compound a range of chemical properties and reactivities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The trifluoromethyl group, for example, could be introduced via trifluoromethylation . The pyrrole ring could be formed via a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic chlorophenyl group and the pyrrole ring could potentially make the compound planar, while the electronegative trifluoromethyl group could create a polar region in the molecule .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, while the pyrrole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications

Chemical Synthesis and Spectroscopy :

- The synthesis and characterization of various hydrazinecarbothioamide derivatives, including those similar to the specified compound, have been a subject of research. For instance, Ramadan (2019) discussed the synthesis and mass spectrometry of related arylidene-hydrazinyl-thiazolines and their precursors (Ramadan, 2019).

- Additionally, Darehkordi and Ghazi (2013) explored the synthesis of tris- and bis(1,3,4-thiadiazol-2-amine) derivatives related to this compound, highlighting the potential for creating diverse chemical structures (Darehkordi & Ghazi, 2013).

Reactivity and Intermediate Studies :

- Aly et al. (2018) investigated the reactive intermediates in the reaction of N-substituted hydrazinecarbothioamides, providing insights into the behavior of such compounds under different conditions (Aly et al., 2018).

Solubility and Physical Properties :

- The solubility of compounds similar to N-(4-chlorophenyl)-2-{[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]carbonyl}hydrazinecarbothioamide in different solvents has been a topic of research. Shakeel, Bhat, and Haq (2014) focused on the solubility of an isoniazid analogue in various solvents (Shakeel et al., 2014).

Metal Complex Formation and Coordination Chemistry :

- Studies on the formation of metal complexes with hydrazinecarbothioamide derivatives have been conducted. Alonso et al. (2001) synthesized and characterized metal complexes of related compounds, exploring their coordination chemistry and structural properties (Alonso et al., 2001).

Fluorescent Chemosensor Application :

- A practical application in fluorescent chemosensors was demonstrated by Suh et al. (2022), where a hydrazine-carbothioamide-based sensor was used for zinc ion detection, illustrating the versatility of such compounds in analytical chemistry (Suh et al., 2022).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(4-chlorophenyl)-3-[[1-methyl-4-(trifluoromethyl)pyrrole-3-carbonyl]amino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF3N4OS/c1-22-6-10(11(7-22)14(16,17)18)12(23)20-21-13(24)19-9-4-2-8(15)3-5-9/h2-7H,1H3,(H,20,23)(H2,19,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBBHCLITIWLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=C1)C(F)(F)F)C(=O)NNC(=S)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

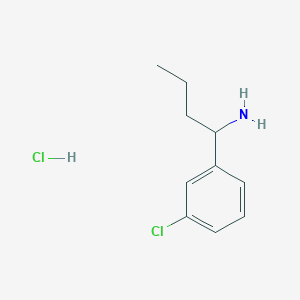

![4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489427.png)

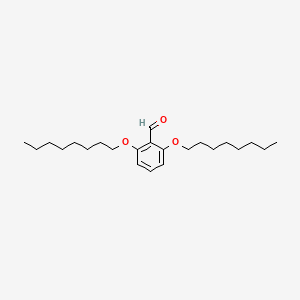

![N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride](/img/structure/B1489432.png)

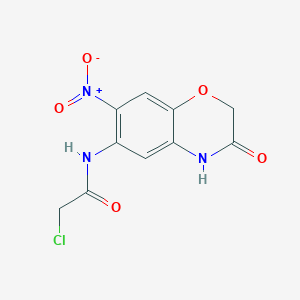

![7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1489436.png)

![Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1489444.png)